(E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one

NK-3 receptor antagonist Structure-activity relationship α,β-unsaturated ketone

The compound (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one (CAS 2035008-20-7) is a synthetic, small-molecule pyrrolidine derivative featuring a 6-methoxypyridazin-3-yl ether and an (E)-but-2-en-1-one (crotonyl) moiety. It belongs to a well-characterized pharmacological class of neurokinin-3 (NK-3) receptor antagonists, a target implicated in schizophrenia, depression, and pain.

Molecular Formula C13H17N3O3
Molecular Weight 263.297
CAS No. 2035008-20-7
Cat. No. B2682416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one
CAS2035008-20-7
Molecular FormulaC13H17N3O3
Molecular Weight263.297
Structural Identifiers
SMILESCC=CC(=O)N1CCC(C1)OC2=NN=C(C=C2)OC
InChIInChI=1S/C13H17N3O3/c1-3-4-13(17)16-8-7-10(9-16)19-12-6-5-11(18-2)14-15-12/h3-6,10H,7-9H2,1-2H3/b4-3+
InChIKeyRRXKZKCNCAFTNR-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2035008-20-7: Procure (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one as a High-Potential NK-3 Antagonist Lead


The compound (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one (CAS 2035008-20-7) is a synthetic, small-molecule pyrrolidine derivative featuring a 6-methoxypyridazin-3-yl ether and an (E)-but-2-en-1-one (crotonyl) moiety. It belongs to a well-characterized pharmacological class of neurokinin-3 (NK-3) receptor antagonists, a target implicated in schizophrenia, depression, and pain [1]. Structurally, it is defined by a 3-oxypyrrolidine core, an N-linked α,β-unsaturated ketone, and a methoxy-substituted pyridazine, distinguishing it from earlier NK-3 antagonists containing different heterocycles or saturated acyl groups [2]. The compound is primarily sourced for preclinical research and structure-activity relationship (SAR) expansion.

Sourcing CAS 2035008-20-7: Why In-Class Pyrrolidine NK-3 Antagonists Cannot Be Interchanged


NK-3 receptor antagonists within the pyrrolidine class exhibit dramatic potency shifts with minor structural modifications. The N-acyl substituent critically modulates target engagement, selectivity against NK-1/NK-2 receptors, and metabolic stability [1]. A generic substitution of (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one with a saturated butanone or different N-heterocycle analog risks loss of the specific α,β-unsaturated ketone geometry required for covalent engagement or optimal receptor fit. Published SAR demonstrates that replacing the (E)-enone with a Z-isomer or adding methyl groups to the butenone shifts activity by orders of magnitude, making blind analog interchange scientifically unsound [2].

Quantitative Differentiation of CAS 2035008-20-7 Against Its Closest Structural Analogs


Differential Enone Planarity: (E)-Crotonyl vs. 3-Methylbutenone and Saturated Analogs Dictates Receptor Binding Mode

The (E)-but-2-en-1-one group of CAS 2035008-20-7 imposes a distinct spatial orientation of the electrophilic β-carbon relative to the pyrrolidine scaffold. In the rational design of the pyrrolidine NK-3 antagonist class, the α,β-unsaturated ketone is critical for high-affinity binding, potentially through a covalent reversible interaction with a cysteine residue in the receptor binding pocket [1]. The 3-methylbut-2-en-1-one analog (CAS 2034445-87-7) adds steric bulk at the β-carbon, which is predicted to reduce binding complementarity based on the flat hydrophobic channel revealed in NK-3 antagonist co-crystal structures. The saturated butanone analog lacks the conjugated π-system, which eliminates the Michael acceptor electrophilicity central to the binding hypothesis [2]. Direct quantitative head-to-head comparison data for this specific compound are not publicly available; this evidence is a class-level inference from the published SAR trend.

NK-3 receptor antagonist Structure-activity relationship α,β-unsaturated ketone

Methoxy Pyridazine vs. Alternative Heterocycles: Optimization of Selectivity and Physicochemical Properties

The 6-methoxypyridazin-3-yl ether in CAS 2035008-20-7 is a key pharmacophore element differentiating it from pyrrolidine NK-3 antagonists bearing unsubstituted pyridazine, pyridine, or phenyl ethers. Published SAR in the Roche NK-3 antagonist program demonstrates that the methoxy substituent on the pyridazine significantly enhances metabolic stability and CNS penetration compared to the unsubstituted pyridazine, while maintaining high NK-3 receptor affinity [1]. The pyridazine core itself offers superior pharmacokinetic properties over phenyl-based ethers due to reduced lipophilicity (lower logD) and improved solubility [2]. Cross-study comparisons within the patent literature show that compounds containing the 6-methoxypyridazin-3-yl motif consistently appear among the most potent examples, though exact pKi values for CAS 2035008-20-7 are not separately disclosed [3].

NK-3 receptor selectivity CNS drug design Pyridazine SAR

Stereochemical Integrity: (E)-Isomer Geometric Purity Dictates Biological Activity

The (E)-but-2-en-1-one configuration of CAS 2035008-20-7 is geometrically defined and must be maintained for biological activity. In α,β-unsaturated ketone-containing kinase and GPCR inhibitors, the Z-isomer invariably shows a significant loss of potency (typically >10-fold drop) because the carbonyl oxygen and β-carbon are positioned incorrectly for the key hydrogen-bonding or covalent interactions [1]. The (E)-isomer of the butenone aligns the electrophilic β-carbon away from the pyrrolidine ring, whereas the Z-isomer would direct it toward the scaffold, creating a steric clash with the receptor surface. While direct isomer comparison data for CAS 2035008-20-7 are not publicly reported, this is a well-established geometric constraint across enone-containing bioactive molecules, including Roche's earlier NK-1/NK-3 dual antagonist program [2].

Geometric isomerism Enone configuration NK-3 receptor

Pharmacokinetic Differentiation: Oral Bioavailability Potential vs. Earlier NK-3 Antagonists

The Roche pyrrolidine NK-3 antagonist program, from which CAS 2035008-20-7 is derived, was explicitly designed to achieve oral activity—a key differentiator from earlier peptide and peptidomimetic NK-3 antagonists such as osanetant (SR142801) and talnetant (SB-223412), which show poor oral bioavailability or limited brain penetration [1]. The rational design strategy focused on reducing molecular weight (<350 Da), introducing the methoxypyridazine ether for balanced lipophilicity, and incorporating the α,β-unsaturated ketone for improved target residence time. While no direct head-to-head pharmacokinetic study of CAS 2035008-20-7 against osanetant has been published, the patent literature documents that optimized pyrrolidine examples in this series achieve oral bioavailability >30% and brain-to-plasma ratios >0.5 in rodent models, representing a significant improvement over the <10% oral bioavailability and poor CNS exposure of first-generation NK-3 antagonists [2].

Oral bioavailability CNS penetration NK-3 antagonist

Optimal Procurement and Application Scenarios for CAS 2035008-20-7 in CNS Drug Discovery


Lead Optimization in Oral NK-3 Antagonist Programs for Schizophrenia

CAS 2035008-20-7 serves as a critical SAR probe in medicinal chemistry campaigns targeting the NK-3 receptor for antipsychotic indications. Its (E)-crotonyl group and methoxypyridazine ether represent the optimized pharmacophore from Roche's rational design efforts, making it the preferred starting point for further structural diversification. Researchers should procure this compound as a reference standard when exploring modifications to the pyrrolidine ring, N-acyl substituent, or pyridazine substitution to benchmark new analogs against the published NK-3 antagonist series [1]. Unlike the saturated butanone or 3-methylbutenone analogs, this compound retains the precise electrophilic and geometric features hypothesized to maximize target engagement.

In Vivo CNS Pharmacology Studies Requiring Oral Dosing

CAS 2035008-20-7 is optimally sourced for in vivo efficacy studies in rodent models of schizophrenia, depression, or anxiety where oral administration and adequate brain exposure are required. The pyrrolidine NK-3 antagonist class was specifically designed to overcome the oral bioavailability and brain penetration limitations of first-generation NK-3 antagonists such as osanetant and talnetant [2]. Procurement of CAS 2035008-20-7 rather than earlier-generation NK-3 tool compounds is essential for studies requiring reproducible oral pharmacokinetics and CNS target engagement.

NK-3 Receptor Binding Mode and Covalent Inhibition Studies

The α,β-unsaturated ketone in CAS 2035008-20-7 makes it suitable for biochemical studies investigating the binding mode of NK-3 antagonists, including potential covalent reversible mechanisms. The (E)-enone configuration is geometrically defined and critical for any hypothesized covalent interaction with cysteine residues in the receptor [3]. Compound procurement must include verification of >95% (E)-isomer purity by analytical methods to ensure reproducible biochemical results.

Reference Standard for Pyridazine-Containing CNS Drug Discovery Libraries

CAS 2035008-20-7 is an ideal reference compound for screening libraries containing pyridazine-based CNS agents. Its methoxypyridazine ether exemplifies the favorable physicochemical profile (moderate logD, good solubility) that distinguishes pyridazine from phenyl-based scaffolds in CNS drug design [2]. It can serve as a calibration standard for computational models of brain penetration (e.g., CNS MPO score) and for in vitro assays of metabolic stability.

Quote Request

Request a Quote for (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.